Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring:
- A 1,3,4-thiadiazole core substituted with a 4-chlorobenzamido group at position 3.
- A thioether bridge (-S-) at position 2 of the thiadiazole, connected to an acetamido group.
- An ethyl benzoate ester at the terminal acetamido moiety.
This structure combines lipophilic (4-chlorophenyl), hydrogen-bonding (amide), and electron-withdrawing (thiadiazole) groups, making it a candidate for diverse biological activities, including antimicrobial and cytotoxic properties .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)14-5-3-4-6-15(14)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-7-9-13(21)10-8-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJUDQKWRMTXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves multiple steps:
Thiadiazole Formation: : This step typically starts with the condensation of a chlorobenzamide derivative with a thiocarbohydrazide, followed by cyclization to form the 1,3,4-thiadiazole ring.
Thioether Formation: : The thiadiazole compound then undergoes a thioetherification reaction with ethyl 2-bromoacetate, forming an ethyl ester linkage.
Acetamido Addition: : Finally, the compound is reacted with an appropriate acylating agent to introduce the acetamido group, yielding this compound.
Industrial Production Methods
In industrial settings, this compound is synthesized in a large-scale reactor with precise control over temperature, pH, and reaction time to ensure high yield and purity. Typical solvents used include dichloromethane or dimethylformamide, and catalysts may include organic bases or acids to facilitate the various reaction steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate undergoes various chemical reactions:
Oxidation: : This compound can undergo oxidative cleavage at the thioether linkage.
Reduction: : The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: : Halogenation of the benzamide ring can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Halogenation Reagents: : Bromine, chlorine in acetic acid
Major Products
Oxidation Products: : Carboxylic acids, sulfoxides
Reduction Products: : Amines
Substitution Products: : Halogenated derivatives
Scientific Research Applications
Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has various applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Functions as an enzyme inhibitor in various biochemical assays.
Medicine: : Investigated for its potential use as an antimicrobial and anticancer agent.
Industry: : Serves as an intermediate in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves:
Molecular Targets: : The compound interacts with specific enzymes such as kinases and proteases.
Pathways Involved: : It inhibits enzyme activity by binding to the active site, thus blocking substrate access and subsequent biochemical reactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the thiadiazole ring, aromatic groups, or terminal esters (Table 1).
Table 1: Structural and Physical Comparison
Key Observations :
Table 2: Reported Bioactivities of Analogs
Key Insights :
- The 4-chlorophenyl group in the target compound may enhance antifungal activity compared to methoxy derivatives, as chlorine’s electronegativity disrupts microbial membranes .
- Terminal benzoate esters (e.g., ’s bromophenyl analog) may improve pharmacokinetic profiles over acetate esters due to slower metabolic hydrolysis .
Biological Activity
Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits significant biological activity, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
- Molecular Formula : CHClNOS
- CAS Number : 392318-11-5
The compound's structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorobenzamido group enhances its interaction with biological targets, making it a subject of interest in drug design.
This compound exerts its biological effects through multiple mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an α-glucosidase inhibitor, which is significant in managing type 2 diabetes by slowing carbohydrate absorption.
- Antitumor Activity : Research indicates that similar thiadiazole derivatives exhibit promising activity against various cancer cell lines. The specific substitution patterns in this compound may enhance its potency while maintaining a favorable safety profile .
- Anti-inflammatory Properties : The compound may interact with pathways related to inflammation and cell proliferation, suggesting potential applications in inflammatory diseases.
Antitumor Activity
A series of studies have investigated the antitumor efficacy of thiadiazole derivatives, including this compound. For instance:
| Compound | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 | |
| Similar Thiadiazole Derivative | A549 (Lung Cancer) | 15 |
These results demonstrate the compound's potential as an effective anticancer agent.
Enzyme Inhibition Studies
The inhibitory activity against α-glucosidase has been quantitatively assessed:
| Compound | Enzyme Inhibition (%) | Reference |
|---|---|---|
| This compound | 85% at 50 µM | |
| Acarbose (Standard Drug) | 90% at 50 µM |
These findings indicate that the compound possesses significant enzyme inhibitory properties relevant for diabetes management.
Case Studies and Applications
Several case studies highlight the therapeutic potential of this compound:
- Diabetes Management : In vitro studies have shown that this compound effectively reduces glucose absorption in intestinal models, suggesting its utility as a therapeutic agent for type 2 diabetes.
- Cancer Treatment : Preclinical trials demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
